Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H18N2O3 . It has a molecular weight of 238.29 . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2O3/c1-11(2,3)17-10(16)14-7-8(6-13)9(15)12(14,4)5/h8H,7H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a dry environment at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Medicinal Chemistry
Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is utilized in various synthetic processes. It has been employed in the efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which are instrumental in developing novel macrocyclic Tyk2 inhibitors (Sasaki et al., 2020). This highlights its role in creating potential therapeutic agents.
Organic Chemistry and Synthesis of Piperidine Derivatives
In organic chemistry, it plays a crucial role in the stereoselective synthesis of piperidine derivatives. These derivatives are formed by reacting tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various compounds, showcasing the versatility and utility of this chemical in complex synthetic pathways (Moskalenko & Boev, 2014).
Development of Chiral Auxiliaries
It is also significant in the development of new chiral auxiliaries. For example, both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate have been prepared from this compound, demonstrating its applicability in stereoselective synthesis and peptide construction (Studer, Hintermann & Seebach, 1995).
Supramolecular Chemistry
In supramolecular chemistry, the analogues of 3-oxopyrrolidines derived from this compound have been studied for their crystal structures, providing insights into weak intermolecular interactions and the construction of supramolecular assemblies (Samipillai et al., 2016).
Enzymatic Reactions
This compound is also involved in enzymatic studies, such as the C-Demethylation process in liver microsomes, highlighting its importance in understanding metabolic reactions and drug development (Yoo et al., 2008).
Anticancer Drug Synthesis
Significantly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for the synthesis of small molecule anticancer drugs, demonstrating its potential impact in oncology (Zhang et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-11(2,3)17-10(16)14-7-8(6-13)9(15)12(14,4)5/h8H,7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJITXVSORFVFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(CN1C(=O)OC(C)(C)C)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654961 | |
Record name | tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
718632-42-9 | |
Record name | tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.